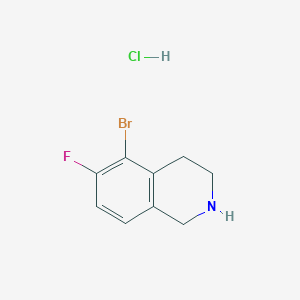

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound . It is a salt with the molecular weight of 266.54 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The InChI code for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is1S/C9H9BrFN.ClH/c10-9-7-3-4-12-5-6 (7)1-2-8 (9)11;/h1-2,12H,3-5H2;1H . Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is 266.54 .Scientific Research Applications

Synthesis and Pharmaceutical Applications

- 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized as a key intermediate in pharmaceutical drug discoveries. An improvement in the synthesis of related compounds, like 5-bromo-2-methylamino-8-methoxyquinazoline, has been achieved by reducing isolation processes and increasing yield, which is crucial for the quick supply of such compounds to medicinal laboratories (Nishimura & Saitoh, 2016).

Cytotoxicity and Molecular Docking Studies

- Derivatives of compounds related to 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their cytotoxicity against human breast adenocarcinoma and cervical cancer cells. These compounds, such as 9-bromo-5-styryltetrazolo[1,5-c]quinazoline, show significant cytotoxicity, indicating their potential in cancer treatment research (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Antimalarial Activity

- Related compounds, like tebuquine analogues, have shown significant antimalarial activity in both in vitro and in vivo studies. These compounds are synthesized using methods involving reactions like the Suzuki reaction, indicating the importance of such chemical processes in developing antimalarial drugs (O’Neill et al., 1997).

Synthesis of Antibacterial Agents

- Compounds synthesized from similar chemical structures have been investigated for their antibacterial activity. For instance, certain 4-oxoquinoline-3-carboxylic acids derived from related structures have shown excellent activity against Gram-positive and Gram-negative bacteria, including quinolone-resistant strains (Hayashi, Takahata, Kawamura, & Todo, 2002).

Applications in Liquid Chromatographic Analyses

- Related compounds are used in liquid chromatographic analyses. For example, phanquinone, a compound synthesized from similar structures, serves as a fluorescent labeling reagent in chromatography for amino acid separation (Gatti, Gioia, & Pietra, 2002).

Mechanism of Action

Mode of Action

Thiqs often interact with their targets through binding at active sites, leading to changes in the target’s function .

Biochemical Pathways

Thiqs can affect a variety of biochemical pathways depending on their specific targets .

Result of Action

Thiqs can have a variety of effects depending on their specific targets and mode of action .

properties

IUPAC Name |

5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-9-7-3-4-12-5-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDBBIFWUWGHKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2)F)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)

![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)

![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)

![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)